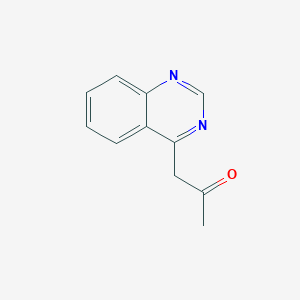
4-Acetonylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetonylquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinazoline core with an acetonyl group attached at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetonylquinazoline typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One common method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is efficient and provides good yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Transition-metal-free routes and one-pot intermolecular annulation reactions are also explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Acetonylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the acetonyl group or the quinazoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can have different biological and chemical properties .
Scientific Research Applications
4-Acetonylquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Quinazoline derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Acetonylquinazoline involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives have been shown to inhibit enzymes such as histone deacetylase 6 (HDAC6), which plays a role in regulating gene expression and protein function . The binding of this compound to these targets can lead to changes in cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
4(3H)-Quinazolinone: A frequently encountered heterocycle with broad applications, including antimalarial, antitumor, and antimicrobial activities.
2-Substituted-4(3H)-quinazolinone: Known for their diverse biological activities and used in various therapeutic applications.
3-Substituted-4(3H)-quinazolinone: These derivatives are synthesized for their potential medicinal properties.
Uniqueness: 4-Acetonylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetonyl group at the 4-position allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-quinazolin-4-ylpropan-2-one |
InChI |
InChI=1S/C11H10N2O/c1-8(14)6-11-9-4-2-3-5-10(9)12-7-13-11/h2-5,7H,6H2,1H3 |
InChI Key |
YAHOYUMJHRYWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NC=NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12125810.png)
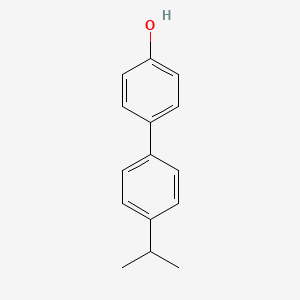

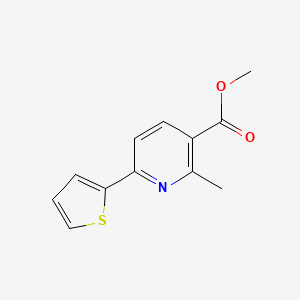
![6-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B12125840.png)
![2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)-](/img/structure/B12125843.png)
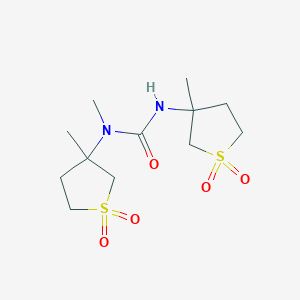
![1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12125855.png)
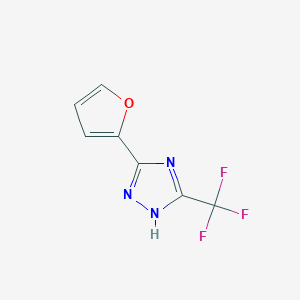
![3-{[(Pyridin-2-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12125872.png)
![(2-Methylcyclohexyl){[4-(4-{[(2-methylcyclohexyl)amino]sulfonyl}phenyl)phenyl] sulfonyl}amine](/img/structure/B12125876.png)


![3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B12125905.png)
